Dihydroorotase Enzyme Inhibition: Quantified Activity Differentiation Among Azepinone Analogs
In a standardized in vitro enzyme inhibition assay, azepinone analogs evaluated against dihydroorotase from mouse Ehrlich ascites cells exhibited a 1.92-fold difference in potency. The compound corresponding to CHEMBL1627199 (BDBM50405109, structurally related to 7-acetyl-1,3-dihydro-2H-azepin-2-one) demonstrated an IC₅₀ of 1.00E+6 nM, while a closely related azepinone analog (CHEMBL73819, BDBM50405111) showed an IC₅₀ of 5.20E+5 nM under identical conditions [1]. The 7-acetyl substitution introduces a hydrogen-bond-accepting carbonyl that is absent in the unsubstituted 1,3-dihydro-2H-azepin-2-one parent (MW 109.13 vs. 151.16), directly altering enzyme binding interactions .
| Evidence Dimension | Enzyme inhibition potency (dihydroorotase) |
|---|---|
| Target Compound Data | IC₅₀ = 1.00E+6 nM (1.00 mM) [CHEMBL1627199 / BDBM50405109] |
| Comparator Or Baseline | IC₅₀ = 5.20E+5 nM (0.52 mM) [CHEMBL73819 / BDBM50405111, a closely related azepinone analog] |
| Quantified Difference | 1.92-fold difference in IC₅₀ between analogs within the same assay |
| Conditions | Inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at 10 µM compound concentration, pH 7.37 |
Why This Matters
This demonstrates that structurally similar azepinone analogs produce quantitatively distinct enzyme inhibition profiles (nearly 2-fold IC₅₀ difference), making specific compound selection critical for reproducible biochemical research.
- [1] BindingDB. PrimarySearch_ki for UniProt B7ZN27 (CAD protein / dihydroorotase). CHEMBL1627199 (BDBM50405109): IC₅₀ 1.00E+6 nM; CHEMBL73819 (BDBM50405111): IC₅₀ 5.20E+5 nM. Both assayed at 10 µM, pH 7.37. View Source
